Cas no 67069-38-9 ((3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide hydrochloride (1:1))

(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide hydrochloride (1:1) structure
67069-38-9 structure
Product name:(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide hydrochloride (1:1)
CAS No:67069-38-9
MF:C19H29ClN2O4
MW:384.897564649582
CID:1713746
PubChem ID:198504

(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • (3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide hydrochloride (1:1)
    • (3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide,hydrochloride
    • TRANS-N,N-DIETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-(1,4)OXAZINO[3,4-A]ISOQUINOLINE-3-CARBOXAMIDE HCL
    • N,N-Diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide--hydrogen chloride (1/1)
    • 67069-38-9
    • (1,4)Oxazino(3,4-a)isoquinoline-3-carboxamide, N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, monohydrochloride, trans-
    • (1,4)Oxazino(3,4-a)isoquinoline-3-carboxamide, 1,3,4,6,7,11b-hexahydro-N,N-diethyl-9,10-dimethoxy-, monohydrochloride, trans-
    • DTXSID30986106
    • Gpa 2640
    • (3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide;hydrochloride
    • Inchi: InChI=1S/C19H28N2O4.ClH/c1-5-20(6-2)19(22)18-11-21-8-7-13-9-16(23-3)17(24-4)10-14(13)15(21)12-25-18;/h9-10,15,18H,5-8,11-12H2,1-4H3;1H/t15-,18-;/m0./s1
    • InChI Key: VIGXKNOJZWAKGH-NKGQWRHHSA-N
    • SMILES: CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC.Cl

Computed Properties

  • Exact Mass: 384.18177
  • Monoisotopic Mass: 384.1815851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • PSA: 51.24

(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide hydrochloride (1:1) Related Literature

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk